molecular formula C11H14ClNO B11182068 N-(butan-2-yl)-3-chlorobenzamide CAS No. 35306-55-9

N-(butan-2-yl)-3-chlorobenzamide

Cat. No.: B11182068
CAS No.: 35306-55-9
M. Wt: 211.69 g/mol
InChI Key: OLOWHVKHONPEBQ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3-chlorobenzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The compound features a butan-2-yl group attached to the nitrogen atom and a chlorine atom attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-chlorobenzamide typically involves the reaction of 3-chlorobenzoic acid with butan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3-chlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(butan-2-yl)-3-chloroaniline.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(butan-2-yl)-3-chlorobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-chlorobenzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-3-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.

    N-(butan-2-yl)-4-chlorobenzamide: Chlorine atom is positioned at the 4th position on the benzene ring.

    N-(butan-2-yl)-3-fluorobenzamide: Fluorine atom instead of chlorine.

Uniqueness

N-(butan-2-yl)-3-chlorobenzamide is unique due to the presence of the chlorine atom at the 3rd position on the benzene ring, which can influence its chemical reactivity and biological activity. The butan-2-yl group also contributes to its distinct properties compared to other benzamide derivatives.

Properties

CAS No.

35306-55-9

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

N-butan-2-yl-3-chlorobenzamide

InChI

InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

OLOWHVKHONPEBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)Cl

Origin of Product

United States

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